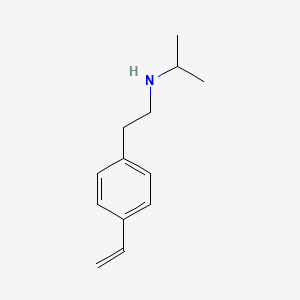

N-Isopropyl-p-vinylphenethylamine

Description

Properties

CAS No. |

74671-17-3 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-[2-(4-ethenylphenyl)ethyl]propan-2-amine |

InChI |

InChI=1S/C13H19N/c1-4-12-5-7-13(8-6-12)9-10-14-11(2)3/h4-8,11,14H,1,9-10H2,2-3H3 |

InChI Key |

WKEHOEOBHHJZPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Isopropyl P Vinylphenethylamine

Reductive Alkylation and Other Amination Strategies

Reductive alkylation, also known as reductive amination, stands as a primary and highly versatile method for synthesizing secondary amines like N-Isopropyl-p-vinylphenethylamine. This strategy typically involves a two-step or a one-pot reaction between a carbonyl compound and a primary amine.

In the context of synthesizing the target molecule, the process would commence with p-vinylphenylacetaldehyde and isopropylamine. These reactants first undergo condensation to form an intermediate imine (or the corresponding enamine). This intermediate is then reduced in situ to yield the final secondary amine product. The key to the success of this one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the initial aldehyde, preventing the premature reduction of the starting material.

Several reducing agents are commonly employed for this transformation, each with specific characteristics regarding reactivity, selectivity, and handling requirements. commonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (STAB) : This is a mild and highly selective reagent, particularly effective for the reductive amination of aldehydes. commonorganicchemistry.com It is less water-sensitive than some other hydrides but is typically used in anhydrous aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

Sodium cyanoborohydride (NaCNBH₃) : Another selective reducing agent, NaCNBH₃ is effective at a pH range where imine formation is favorable. researchgate.net It is compatible with protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH). commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) : While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the initial aldehyde or ketone. commonorganicchemistry.com Therefore, its use requires careful control of reaction conditions, often by allowing for complete imine formation before the addition of the hydride. commonorganicchemistry.comresearchgate.net

The choice of reagent and solvent system is critical and is increasingly guided by principles of green chemistry to minimize environmental impact. acsgcipr.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | Dichloroethane (DCE), Dichloromethane (DCM), THF | Mild and highly selective for imines over aldehydes; sensitive to water. commonorganicchemistry.com |

| Sodium cyanoborohydride | NaCNBH₃ | Methanol (MeOH), Ethanol (EtOH) | pH-dependent reactivity; stable in protic solvents. commonorganicchemistry.comresearchgate.net |

| Sodium borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes/ketones; requires sequential addition after imine formation. commonorganicchemistry.com |

Palladium-Catalyzed Cross-Coupling Reactions and Vinyl Functionalization

The introduction of the vinyl group onto the aromatic ring is a key functionalization step that can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, mild reaction conditions, and broad functional group tolerance. nobelprize.orgresearchgate.net For the synthesis of this compound, this approach would typically involve starting with a para-substituted phenethylamine (B48288) derivative, such as p-bromo-N-isopropylphenethylamine, and introducing the vinyl group.

Two prominent methods for this transformation are the Heck reaction and the Suzuki-Miyaura coupling.

The Heck Reaction : This reaction couples an organohalide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org To form the target structure, one could react a p-halo-N-isopropylphenethylamine with a vinylating agent like ethylene. The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the vinylated product and regenerate the catalyst. libretexts.org The Heck reaction offers the advantage of using simple alkenes, but controlling regioselectivity can be a challenge. liv.ac.ukorganic-chemistry.org

The Suzuki-Miyaura Coupling : This powerful reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronate ester. synarchive.comorganic-chemistry.org To synthesize this compound, one would couple a p-halo-N-isopropylphenethylamine with a vinylboronic acid or a suitable ester derivative, like vinylboronic acid pinacol (B44631) ester. nih.gov The Suzuki coupling is renowned for its high yields, stereospecificity, and the low toxicity of its boron-containing byproducts. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Heck and Suzuki Reactions for Vinyl Functionalization

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl Halide/Triflate + Alkene (e.g., ethylene) | Pd(OAc)₂, Phosphine Ligand, Base | Uses simple alkene reagents; regioselectivity can be an issue. organic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Vinylboronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) | High selectivity and yield; stable and low-toxicity boron reagents. synarchive.comnih.govnih.gov |

Stereoselective Synthesis Approaches

The phenethylamine structure contains a potential stereocenter at the carbon atom alpha to the amino group. For many pharmaceutical applications, isolating a single enantiomer is crucial. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through several advanced strategies.

One common approach is the use of chiral auxiliaries . In this method, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For amine synthesis, this could involve reacting a precursor with a chiral reagent to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine.

Another powerful technique is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a prochiral imine or enamine intermediate, formed from p-vinylphenylacetaldehyde and isopropylamine, using a chiral catalyst and a hydrogen source could directly generate the desired enantiomer of this compound.

The synthesis of enantiomerically pure sulfinimines, which are important building blocks for creating chiral amine derivatives, provides a template for such asymmetric approaches. nih.gov These methods often involve the reaction of an aldehyde with a chiral sulfinamide, followed by reduction of the resulting N-sulfinylimine to provide the chiral amine with high stereocontrol. nih.gov

Green Chemistry Principles in Synthetic Design and Implementation

The integration of green chemistry principles into synthetic planning is essential for developing sustainable and environmentally responsible chemical processes. nih.gov This involves a holistic approach to minimizing waste, reducing hazards, and improving efficiency. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comwikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. rsc.org

Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki and Heck couplings often have lower atom economy. wikipedia.org In a Suzuki coupling, the boron moiety and the halide from the coupling partners, along with ligands and base, become stoichiometric byproducts. wikipedia.org Despite this, their catalytic nature means that only small amounts of the palladium complex are used, which is a key advantage. rsc.org

Improving reaction efficiency involves not just maximizing atom economy but also achieving high chemical yields, reducing reaction times, and simplifying purification processes.

Safer Solvents and Alternative Reaction Media

Recent research has focused on identifying and validating greener alternatives. rsc.org Studies have shown that for reductive aminations using borane-based reductants, solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even dimethyl carbonate can serve as effective replacements for chlorinated solvents. researchgate.net In some cases, reactions can be performed in water or under solvent-free conditions, representing a significant green advancement. researchgate.netnih.gov

Table 3: Green Solvent Selection Guide for Reductive Amination

| Solvent Class | Examples | Environmental Profile |

|---|---|---|

| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Hazardous, environmentally persistent; to be avoided. acsgcipr.orgrsc.org |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF (2-MeTHF) | 2-MeTHF is a greener alternative to THF. researchgate.net |

| Esters | Ethyl acetate (EtOAc) | Generally considered a much greener solvent choice. acsgcipr.orgrsc.org |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Considered green, but can be problematic in catalytic hydrogenations by generating aldehyde/ketone impurities. acsgcipr.org |

| Aqueous/Solvent-Free | Water | Ideal green solvent; limited by reactant solubility. nih.gov |

Catalysis in Environmentally Benign Synthesis

Catalysis is a fundamental pillar of green chemistry. Catalytic reactions are inherently more sustainable than stoichiometric processes because they reduce the amount of waste generated. rsc.org

Transition Metal Catalysis : Palladium-catalyzed reactions like the Heck and Suzuki couplings are prime examples. nobelprize.org They require only a small molar percentage of the catalyst to produce large quantities of product, dramatically reducing the waste associated with the metal. researchgate.net The development of catalysts with high activity and turnover numbers further enhances their green credentials. organic-chemistry.org

Catalytic Aminations : Beyond the use of stoichiometric hydride reagents, research is advancing catalytic amination processes. acs.org These include methods like "hydrogen borrowing," where a catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine and is subsequently reduced by the "borrowed" hydrogen. rsc.org Such processes, often using iridium, ruthenium, or nickel catalysts, generate water as the only byproduct, showcasing high atom economy and environmental compatibility. rsc.orgresearchgate.net

The continuous development of more efficient, selective, and recyclable catalysts is key to designing the next generation of environmentally benign syntheses for complex molecules like this compound. rsc.org

Intrinsic Chemical Reactivity and Mechanistic Investigations of N Isopropyl P Vinylphenethylamine

Reactivity of the Phenethylamine (B48288) Amine Moiety

The amine group within the phenethylamine portion of the molecule is a key site for various chemical transformations.

The lone pair of electrons on the nitrogen atom of the amine confers nucleophilic character to this functional group. This allows it to participate in reactions with a variety of electrophiles. For instance, it can undergo alkylation, acylation, and arylation reactions. The reactivity of the amine can be influenced by steric hindrance from the isopropyl group and the electronic effects of the vinyl-substituted aromatic ring.

In a broader context of phenethylamines, the amine functionality is known to react with oxidizing agents and neutralize acids in exothermic reactions to form salts and water. nih.gov It may also exhibit incompatibility with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. nih.gov

Polymerization Mechanisms and Vinyl Group Reactivity

The presence of the vinyl group makes N-Isopropyl-p-vinylphenethylamine a valuable monomer for polymerization reactions, enabling the creation of novel materials. ontosight.ai

The vinyl group of this compound can undergo free radical polymerization. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). nih.govresearchgate.net The polymerization proceeds through the characteristic steps of initiation, propagation, and termination.

The reactivity of the vinyl group in free radical polymerization can be influenced by the nature of the substituent on the aromatic ring. The electronic properties of the N-isopropylphenethylamine group can affect the stability of the propagating radical, thereby influencing the rate of polymerization and the molecular weight of the resulting polymer. In similar systems, such as the free radical polymerization of N-vinylcaprolactam, the kinetics and degree of polymerization are affected by the composition of the reaction mixture, including the presence of chain-transfer agents. researchgate.net

Table 1: Comparison of Initiators in Free Radical Polymerization

| Initiator | Typical Decomposition Temperature | Suitable Solvents |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | 65-85 °C | Various organic solvents |

| Benzoyl Peroxide (BPO) | 70-90 °C | Benzene (B151609), other organic solvents |

This table provides a general overview of common initiators and is not specific to this compound.

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled/living polymerization techniques can be employed.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for controlling radical polymerization. It involves the use of a chain transfer agent (CTA) to mediate the polymerization process. For vinyl monomers, the choice of CTA is crucial. For instance, in the RAFT polymerization of vinyl esters, xanthates and N-aryl dithiocarbamates are effective, while dithioesters and trithiocarbonates that work well for styrene (B11656) and acrylates can inhibit the polymerization of vinyl esters. mdpi.com The successful RAFT polymerization of N-isopropylacrylamide (NIPAM), a related monomer, has been achieved using specific CTAs like 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid, demonstrating the feasibility of this technique for N-substituted acrylamides. nih.gov The synthesis of block copolymers containing N-isopropylacrylamide has also been successfully carried out using RAFT polymerization. researchgate.net

Anionic Polymerization: Anionic polymerization is another powerful technique for producing well-defined polymers. It is typically initiated by strong nucleophiles, such as organolithium compounds. While this method is highly effective for monomers like styrene and dienes, its application to vinylphenethylamine derivatives would require careful consideration of the reactivity of the amine proton. The acidic proton on the secondary amine could potentially terminate the living anionic chain. Therefore, protection of the amine group would likely be necessary prior to polymerization, followed by a deprotection step to yield the desired polymer. The use of anionic initiators like potassium persulfate has been explored for the polymerization of N-isopropylacrylamide, although this is a precipitation polymerization in an aqueous system. mdpi.com

Table 2: Overview of Controlled Polymerization Techniques

| Technique | Key Features | Common Monomers |

|---|---|---|

| RAFT Polymerization | Controlled molecular weight and low dispersity, tolerance to various functional groups. | Acrylates, methacrylates, styrenes, some vinyl monomers. |

This table provides a general comparison of techniques and their applicability.

Derivatization Strategies for Functionalization and Probe Development

The dual functionality of this compound, with its reactive amine and polymerizable vinyl group, makes it an excellent scaffold for the development of functionalized materials and molecular probes.

The amine moiety can be readily modified through a variety of chemical reactions. For example, it can be acylated with fluorescent tags, biotin, or other reporter molecules to create probes for biological studies. The nucleophilic nature of the amine allows for its conjugation to other molecules of interest, potentially creating new therapeutic agents or diagnostic tools.

The vinyl group, in addition to its use in forming homopolymers, can be incorporated into copolymers with other monomers. This allows for the synthesis of materials with tailored properties. For instance, copolymerizing this compound with a hydrophilic monomer could lead to the formation of amphiphilic block copolymers, which can self-assemble into micelles or other nanostructures in aqueous environments. These structures could have applications in drug delivery or as nanoreactors.

Furthermore, the polymer itself can be functionalized. The pendant N-isopropylphenethylamine groups along the polymer backbone can be chemically modified after polymerization, providing another avenue for creating functional materials.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Detailed research findings, including kinetic data and spectroscopic analysis specific to the reaction mechanisms of this compound, are not available in the current body of scientific literature. Elucidation of reaction mechanisms for a compound like this compound would typically involve the following methodologies, though no published studies have applied them to this specific compound:

Kinetic Studies: These investigations would measure the rate of a chemical reaction involving this compound under various conditions (e.g., concentration of reactants, temperature, solvent). By analyzing how these changes affect the reaction rate, researchers can infer the reaction order, rate-determining steps, and activation energy, providing insights into the mechanism.

Spectroscopic Studies: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to identify and characterize reactants, intermediates, and products. Time-resolved spectroscopy could potentially be used to observe transient species, offering direct evidence for proposed reaction pathways.

Without dedicated studies on this compound, any discussion of its reaction mechanisms would be purely hypothetical and fall outside the scope of providing scientifically accurate and source-based information.

Advanced Spectroscopic and Chromatographic Characterization of N Isopropyl P Vinylphenethylamine

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For N-Isopropyl-p-vinylphenethylamine, HRMS would provide the exact mass, confirming its molecular formula (C13H19N).

Electron Ionization (EI) Fragmentation Patterns

Under electron ionization, this compound would be expected to produce a series of characteristic fragment ions. The fragmentation patterns are predictable based on the structure of the molecule, which includes a phenethylamine (B48288) backbone, an isopropyl group, and a vinyl group. Alpha-cleavage is a dominant fragmentation pathway for amines, which would likely lead to the loss of an isopropyl group or cleavage of the bond adjacent to the nitrogen atom. libretexts.org The presence of the vinylphenethyl moiety would also result in specific fragmentation patterns, including the formation of a stable tropylium (B1234903) ion or related structures.

Electrospray Ionization (ESI) and Soft Ionization Techniques

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]+. rsc.org For this compound, this would be the primary ion observed. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would induce fragmentation, providing further structural information. The fragmentation in ESI is often different from EI and can be controlled to yield specific structural details. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution.

1D NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would appear as two doublets. The protons of the vinyl group would show characteristic splitting patterns in the olefinic region. The ethylamine (B1201723) chain protons and the isopropyl group protons would also have unique chemical shifts and multiplicities.

¹³C NMR: The carbon-13 NMR spectrum would show a specific number of signals corresponding to the different carbon environments in the molecule. The chemical shifts of the aromatic, vinyl, ethylamine, and isopropyl carbons would be in their expected regions, confirming the carbon skeleton of the compound.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH | Multiplet | ~50-60 |

| Isopropyl CH₃ | Doublet | ~20-25 |

| Ethyl CH₂ | Multiplet | ~30-40 |

| Ethyl CH₂-N | Multiplet | ~40-50 |

| Vinyl CH | Doublet of doublets | ~130-140 |

| Vinyl CH₂ | Two doublets | ~110-120 |

| Aromatic CH | Two doublets | ~120-130 |

| Aromatic C-vinyl | Singlet | ~135-145 |

| Aromatic C-ethyl | Singlet | ~130-140 |

Note: The above table contains predicted chemical shift ranges based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton spin systems within the ethylamine chain and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different functional groups, such as linking the isopropyl group to the nitrogen and the vinylphenethyl group to the ethylamine chain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the secondary amine, C-H stretching from the aromatic, vinyl, and aliphatic groups, C=C stretching from the aromatic ring and the vinyl group, and C-N stretching. The out-of-plane bending vibrations of the p-substituted aromatic ring and the vinyl group would also be informative.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring are typically strong in the Raman spectrum.

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3300-3500 (weak to medium) | 3300-3500 (weak) |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 (medium to strong) | 2850-3000 (medium to strong) |

| C=C Stretch (vinyl) | 1630-1650 (medium) | 1630-1650 (strong) |

| C=C Stretch (aromatic) | 1450-1600 (medium, multiple bands) | 1450-1600 (strong) |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (weak) |

Note: The above table contains expected vibrational frequencies based on typical ranges for the respective functional groups.

Advanced Chromatographic Separation and Purity Assessment

The comprehensive characterization of this compound, a compound of interest in various research fields, necessitates the use of advanced chromatographic techniques to ensure its identity, purity, and the absence of related impurities. ontosight.ai High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the analytical assessment of this compound, while preparative chromatography is essential for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the quantitative analysis and purity assessment of this compound. Due to its chemical structure, which includes a basic secondary amine and a non-polar vinylphenyl group, reversed-phase HPLC is a suitable approach. The method development would focus on optimizing parameters such as column chemistry, mobile phase composition, and detector settings to achieve optimal separation from potential starting materials, by-products, and degradants.

Research findings on analogous phenethylamine derivatives suggest that a C18 or a phenyl-hexyl column would provide a good balance of hydrophobic and π-π interactions, leading to effective separation. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.gov The addition of a small amount of an amine modifier, like triethylamine, or the use of a low pH mobile phase can help to reduce peak tailing and improve the chromatographic peak shape of basic compounds like this compound. google.com

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and specificity to ensure its suitability for routine analysis and purity assessment of this compound.

Gas Chromatography (GC) for Volatile Species and Purity

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including phenethylamine derivatives. nih.govauburn.edu For the analysis of this compound, GC-MS can provide information on its purity, identify volatile impurities, and confirm its molecular weight and fragmentation pattern.

Due to the polar nature of the amine group, derivatization is often employed to improve the chromatographic behavior of phenethylamines, reducing peak tailing and enhancing thermal stability. maps.orgkoreascience.kr Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). However, with modern capillary columns, the analysis of underivatized phenethylamines is also feasible. chromatographytoday.com

A plausible GC-MS method for the analysis of this compound is detailed in the following table.

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

The resulting mass spectrum from such an analysis would be expected to show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment ions that can be used for its structural confirmation.

Preparative Chromatography for Compound Isolation

For obtaining high-purity this compound for use as an analytical standard or for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect the compound of interest from a mixture.

The development of a preparative HPLC method would start with the optimization of the separation at the analytical scale. Once a suitable separation is achieved, the method is scaled up to a preparative scale. This involves selecting a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size. The flow rate and sample loading are then increased proportionally.

A typical preparative HPLC method would involve the following considerations:

Column: A C18 or other suitable stationary phase with a diameter of 20 mm or greater.

Mobile Phase: A volatile mobile phase is often preferred to facilitate the removal of the solvent from the collected fractions. A common choice is a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

Loading Study: A study to determine the maximum amount of crude material that can be loaded onto the column without compromising the separation is essential.

Fraction Collection: A fraction collector is used to automatically collect the eluent containing the purified this compound as it exits the column. The purity of the collected fractions is then assessed using analytical HPLC.

Through careful method development and execution, preparative chromatography can yield this compound with a purity exceeding 99%.

Computational Chemistry and Molecular Modeling of N Isopropyl P Vinylphenethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N-Isopropyl-p-vinylphenethylamine, DFT calculations would be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Predict spectroscopic properties: DFT can be used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Map the electrostatic potential (ESP): The ESP surface would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. For this compound, the vinyl group and the aromatic ring would likely be electron-rich, while the amine proton would be electron-poor.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | (Value in eV) | B3LYP/6-31G(d,p) |

| LUMO Energy | (Value in eV) | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-31G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-31G(d,p) |

Ab Initio Calculations

Ab initio methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to:

Refine energetic calculations: Provide highly accurate single-point energies for different conformations.

Investigate weak interactions: Accurately describe non-covalent interactions, such as those that might occur in molecular aggregates or within a protein binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The static picture provided by quantum chemical calculations is complemented by molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for:

Exploring the conformational space: The flexible ethylamine (B1201723) chain and the rotatable isopropyl group allow for a multitude of conformations. MD simulations can identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).

Studying solvation effects: By simulating the compound in a box of solvent molecules (e.g., water), one can understand how the solvent influences its structure and dynamics.

Investigating aggregation behavior: At higher concentrations, these molecules might self-assemble. MD simulations can shed light on the nature and stability of these aggregates.

A representative data table from an MD simulation could summarize conformational preferences:

| Dihedral Angle | Average Value (degrees) | Standard Deviation |

| C-C-N-C (backbone) | (Value) | (Value) |

| C-N-C-H (isopropyl) | (Value) | (Value) |

Theoretical Studies on Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating its properties, researchers can establish structure-reactivity relationships. For instance, one could:

Investigate the effect of substituents: Replace the vinyl group with other functional groups to see how this alters the electronic properties and reactivity.

Analyze the role of the isopropyl group: Compare its properties to the N-methyl or N-ethyl analogues to understand the steric and electronic influence of the isopropyl moiety.

Ligand-Target Binding Prediction and Docking Studies (Theoretical Pharmacology)

Given that phenethylamines are known to interact with various biological targets, computational docking studies would be a key step in exploring the potential pharmacology of this compound. These studies would involve:

Identifying potential protein targets: Based on structural similarity to known psychoactive compounds, one could hypothesize potential receptors or enzymes with which it might interact.

Performing molecular docking: This involves computationally placing the molecule into the binding site of a target protein to predict its preferred binding orientation and affinity.

Calculating binding free energies: More advanced methods like MM/PBSA or MM/GBSA can be used to estimate the free energy of binding, providing a more quantitative measure of the interaction strength.

A hypothetical docking study output could be presented as follows:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (e.g., Dopamine (B1211576) D2 Receptor) | (Value) | (e.g., Asp114, Phe389) |

| (e.g., Serotonin 5-HT2A Receptor) | (Value) | (e.g., Ser242, Phe339) |

Applications in Advanced Materials Science Research

Design and Synthesis of N-Isopropyl-p-vinylphenethylamine-Based Polymers and Copolymers

Currently, there are no detailed research findings or established protocols for the polymerization or copolymerization of this compound. While the vinyl group suggests that it could undergo polymerization through various mechanisms such as free-radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization, specific studies demonstrating these processes for this monomer are absent from the available literature. The synthesis of homopolymers or the design of copolymers with other monomers using this compound has not been documented.

Exploration of Novel Polymeric Architectures

The exploration of novel polymeric architectures, such as block copolymers, graft copolymers, or dendritic structures incorporating this compound, remains an uncharted area of research. The potential for creating unique macromolecular structures by leveraging the reactivity of the vinyl group has not been realized in any published studies. Consequently, there is no data on how the incorporation of the this compound moiety would influence the self-assembly, morphology, or other structural properties of the resulting polymers.

Advanced Characterization of this compound-Derived Polymeric Materials

As there are no reports on the successful synthesis of polymers or copolymers from this compound, there is a corresponding lack of data from advanced characterization techniques. The scientific community has not yet had the opportunity to investigate the molecular weight, polydispersity, thermal properties (such as glass transition temperature or thermal decomposition), mechanical properties, or solution behavior of any polymeric materials derived from this compound.

Chemical Biology Applications and Mechanistic Insights in Vitro/theoretical

Development of N-Isopropyl-p-vinylphenethylamine as Chemical Probes for Biological Systems

There is currently no specific information available in publicly accessible scientific literature regarding the development or use of this compound as a chemical probe for biological systems.

Investigation of Molecular Interactions at the Cellular Level (In Vitro Models)

Detailed in vitro studies investigating the molecular interactions of this compound at the cellular level have not been published. While research on other substituted phenethylamines has explored their interactions with targets such as adrenergic and dopamine (B1211576) receptors, specific data for this compound is absent. nih.govbiomolther.org

Theoretical Pharmacological Profiling and Target Identification

No theoretical pharmacological profiling or target identification studies for this compound are currently available. Structure-activity relationship (SAR) studies on other arylethylamine derivatives have shown that substitutions on both the phenyl ring and the amine group can significantly influence activity, for instance, at the dopamine transporter. biomolther.org However, a specific computational or theoretical analysis of this compound has not been reported.

Enzyme Kinetics Studies in Model Systems (In Vitro)

There are no published in vitro enzyme kinetics studies for this compound. A study on a structurally related compound, N-Isopropyl-p-iodoamphetamine, which has an iodine atom instead of a vinyl group, demonstrated that it is metabolized by the cytochrome P450 enzyme CYP2C19. nih.gov This suggests a potential metabolic pathway for this compound, but direct enzymatic studies are required for confirmation and to determine kinetic parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Isopropyl-p-vinylphenethylamine, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of p-vinylphenethylamine with isopropyl halides. For optimization:

- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of intermediates) .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Yield improvements: Employ catalysts like palladium for vinyl group stability during alkylation .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on NMR signals for the isopropyl group (δ 1.0–1.2 ppm, doublet) and vinyl protons (δ 5.0–6.0 ppm, multiplet). Use NMR to confirm quaternary carbons in the aromatic ring .

- HPLC : Utilize a C18 column with a methanol/water mobile phase (70:30) and UV detection at 254 nm to assess purity .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (CHN) and fragmentation patterns indicative of vinyl and isopropyl groups .

Q. How does this compound behave under varying storage conditions, and what protocols ensure long-term stability?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Monitor via HPLC for decomposition products.

- Storage Recommendations : Store in amber vials under inert gas (argon) at -20°C to prevent oxidation of the vinyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound with biological targets?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron density maps for the vinyl and amine groups, identifying reactive sites.

- Molecular docking (e.g., AutoDock Vina) can simulate interactions with serotonin receptors, leveraging structural analogs like p-phenylenediamine derivatives .

- Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation) for this compound?

- Methodological Answer :

- NMR Anomalies : Check for diastereomers or rotamers using variable-temperature NMR. For splitting patterns, compare with DFT-simulated spectra .

- MS Fragmentation : Perform high-resolution MS (HRMS) to distinguish between isobaric ions. Cross-reference with fragmentation libraries for amines .

Q. How should researchers design in vitro bioactivity assays to evaluate the neuropharmacological potential of this compound?

- Methodological Answer :

- Receptor Screening : Use HEK293 cells transfected with monoamine transporters (e.g., SERT, DAT). Measure uptake inhibition via fluorescence assays .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., sertraline for SERT inhibition).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.